5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one
Overview
Description
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one belongs to a class of compounds known as heterocyclic compounds, specifically an oxadiazole derivative . These compounds are known for their wide range of biological applications .
Synthesis Analysis
While specific synthesis information for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is not available, a similar compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized starting from 4-chlorobenzoic acid in six steps . The process involved esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis
The molecular structure of similar compounds shows that they often exhibit C–H…N intermolecular interactions and are stabilized by π–π interactions between the oxadiazole and phenyl rings .Scientific Research Applications
Synthesis and Structural Analysis
Nitrile Sulphides and 1,3,4-Oxathiazoles Synthesis : Nitrile sulphides generated by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones undergo cycloaddition to yield trisubstituted 1,3,4-oxathiazoles. The oxathiazole rings are planar with a localized CN double bond (Damas et al., 1981).
Effect of Substituents on Oxathiazol-2-one Structure : The structure of 1,3,4-oxathiazol-2-one rings is influenced by electron acceptor substituents, affecting the system conjugation in the oxathiazolone ring (Krayushkin et al., 2010).
Antimicrobial and Anticancer Applications
Synthesis of Formazans with Antimicrobial Properties : The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
Anticancer Evaluation of 1,2,4-Triazolin-3-one Derivatives : Novel derivatives showed in vitro anticancerous action against various human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Kattimani et al., 2013).
Enzyme Inhibition and Biochemical Applications
- Synthesis of Compounds for Enzyme Inhibition : Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and screened for lipase and α-glucosidase inhibition, showing significant inhibitory activity (Bekircan et al., 2015).
Chemical Reactions and Conversions
Desulfurization of 1,3,4-Oxathiazol-2-one : The reactions of various 5-aryl-1,3,4-oxathiazol-2-ones with triethylphosphite resulted in desulfurization, forming benzonitriles and ethylphosphorothioate (Oh and Kim, 1983).
Synthesis of Biheterocyclic Compounds with Antimicrobial Properties : New biheterocyclic compounds containing 1,2,4-triazole and 1,3,4-thiadiazole moieties were synthesized and displayed antimicrobial activities (Demirbaş et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAPVFFWHRPZFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356084 | |
Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one | |
CAS RN |
17452-79-8 | |
Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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